

# Thermodynamic Properties of Cyclooctene Oxide: A Technical Guide

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## Compound of Interest

Compound Name: Cyclooctene oxide

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## Introduction

**Cyclooctene oxide**, a nine-membered carbocyclic epoxide, serves as a valuable intermediate in organic synthesis and is a subject of interest in materials science and drug discovery. A thorough understanding of its thermodynamic properties is crucial for optimizing reaction conditions, predicting reaction spontaneity, and developing structure-activity relationships. This technical guide provides a comprehensive overview of the known thermodynamic and physical properties of **cyclooctene oxide**, details relevant experimental methodologies for the characterization of epoxides, and presents key reaction pathways.

While extensive experimental thermodynamic data for many common organic molecules are readily available, specific, critically evaluated data for **cyclooctene oxide**, such as its standard enthalpy of formation, Gibbs free energy of formation, and standard entropy, are not widely published in readily accessible literature. Therefore, this guide also includes thermodynamic data for the closely related precursor, cyclooctene, and the parent alkane, cyclooctane, to provide a comparative context for understanding the energetic landscape of this nine-membered ring system. Furthermore, computational chemistry approaches, such as Density Functional Theory (DFT), offer a powerful means to estimate the thermodynamic properties of such compounds where experimental data is lacking.<sup>[1][2][3][4]</sup>

## Physical and Thermodynamic Data

This section summarizes the available physical properties of **cyclooctene oxide** and the experimental thermodynamic data for the related compounds, cyclooctene and cyclooctane.

## Physical Properties of Cyclooctene Oxide

The following table outlines the key physical properties of **cyclooctene oxide**, gathered from various sources.

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O	[5]
Molecular Weight	126.20 g/mol	
CAS Number	286-62-4	
Melting Point	53-56 °C	[6]
Boiling Point	55 °C at 5 mmHg	[6]
Appearance	Crystals	

## Thermodynamic Properties of Related Compounds

To provide a basis for understanding the thermodynamics of the C8 ring structure, the following tables present experimental data for cyclooctene and cyclooctane.

Table 1: Thermodynamic Properties of Cyclooctene (C<sub>8</sub>H<sub>14</sub>)

Property	Value	Units	Source(s)
Standard Enthalpy of Formation (gas, $\Delta_f H^\circ$ )	-88.33	kJ/mol	[7]
Standard Gibbs Free Energy of Formation ( $\Delta_f G^\circ$ )	54.40	kJ/mol	[7]
Standard Molar Entropy (liquid, $S^\circ$ )	247.3	J/mol·K	[8]
Heat Capacity (liquid, $C_p$ )	194.1	J/mol·K	[8]

Table 2: Thermodynamic Properties of Cyclooctane (C<sub>8</sub>H<sub>16</sub>)

Property	Value	Units	Source(s)
Standard Enthalpy of Formation (liquid, $\Delta_f H^\circ$ )	-169.4 ± 1.6	kJ/mol	[9][10]
Standard Molar Entropy (liquid, $S^\circ$ )	262.00	J/mol·K	[9]
Heat Capacity (liquid, $C_p$ )	215.78	J/mol·K	[9]

## Experimental Protocols for Determining Thermodynamic Properties of Epoxides

The determination of thermodynamic properties of epoxides often relies on calorimetric techniques. A widely used method is reaction calorimetry to determine the enthalpy of formation.[11][12][13]

## Determination of Enthalpy of Formation by Reaction Calorimetry

This method involves measuring the enthalpy of a reaction where the epoxide is converted to a product with a well-known enthalpy of formation. A common approach is the reduction of the epoxide to the corresponding alcohol.[\[11\]](#)[\[12\]](#)[\[13\]](#)

#### Experimental Procedure:

- Reactant and Reagent Preparation:
  - The epoxide of interest (e.g., **cyclooctene oxide**) is purified to a high degree.
  - A suitable reducing agent, such as lithium triethylborohydride ( $\text{LiEt}_3\text{BH}$ ), is prepared in a solution with an appropriate solvent like triethylene glycol dimethyl ether.[\[11\]](#) The choice of solvent is critical to ensure it is high-boiling to prevent evaporation during the reaction, which can affect the measured heat.[\[11\]](#)
  - The corresponding alcohol (in this case, cyclooctanol) is also obtained in high purity for a parallel measurement.
- Calorimetric Measurement of the Epoxide Reduction:
  - A precise amount of the epoxide is reacted with an excess of the lithium triethylborohydride solution within a reaction calorimeter.
  - The heat released during the reduction reaction ( $\Delta H_{\text{r1}}$ ) is carefully measured. This reaction results in the formation of the lithium salt of the corresponding alcohol in solution.
- Calorimetric Measurement of the Alcohol Dissolution:
  - In a separate experiment, a precise amount of the pure liquid alcohol is dissolved in the same reducing agent solution.
  - The heat change associated with this process ( $\Delta H_{\text{r2}}$ ) is measured. This step is crucial to account for the enthalpy of solution of the alcohol and its reaction with the reducing agent to form the same solvated lithium salt.
- Calculation of the Enthalpy of Reduction:

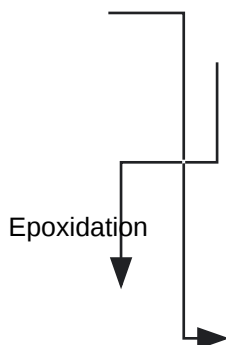
- The condensed-phase enthalpy of reduction ( $\Delta H_{\text{red}}$ ) of the pure liquid epoxide to the pure liquid alcohol is determined by subtracting the enthalpy of the alcohol dissolution from the enthalpy of the epoxide reduction:  $\Delta H_{\text{red}} = \Delta H_{\text{r1}} - \Delta H_{\text{r2}}$
- Calculation of the Enthalpy of Formation of the Epoxide:
  - The enthalpy of formation of the liquid epoxide ( $\Delta fH^{\circ}_{\text{epoxide(l)}}$ ) can then be calculated using the following relationship, provided the enthalpy of formation of the liquid alcohol ( $\Delta fH^{\circ}_{\text{alcohol(l)}}$ ) is known:  $\Delta fH^{\circ}_{\text{epoxide(l)}} = \Delta fH^{\circ}_{\text{alcohol(l)}} - \Delta H_{\text{red}}$
- Determination of Gas-Phase Enthalpy of Formation:
  - To obtain the gas-phase enthalpy of formation, the enthalpy of vaporization ( $\Delta H_{\text{vap}}$ ) of the epoxide is required. This can be determined experimentally using techniques like ebulliometry.
  - The gas-phase enthalpy of formation ( $\Delta fH^{\circ}_{\text{epoxide(g)}}$ ) is then calculated as:  
$$\Delta fH^{\circ}_{\text{epoxide(g)}} = \Delta fH^{\circ}_{\text{epoxide(l)}} - \Delta H_{\text{vap}}$$

## Reaction Pathways and Experimental Workflows

Visualizing the synthesis of **cyclooctene oxide** and the experimental workflow for its characterization can aid in understanding the chemical and analytical processes involved.

### Synthesis of Cyclooctene Oxide via Epoxidation

The most common method for synthesizing **cyclooctene oxide** is the epoxidation of cyclooctene. This reaction involves the addition of an oxygen atom across the double bond of the cyclooctene ring.

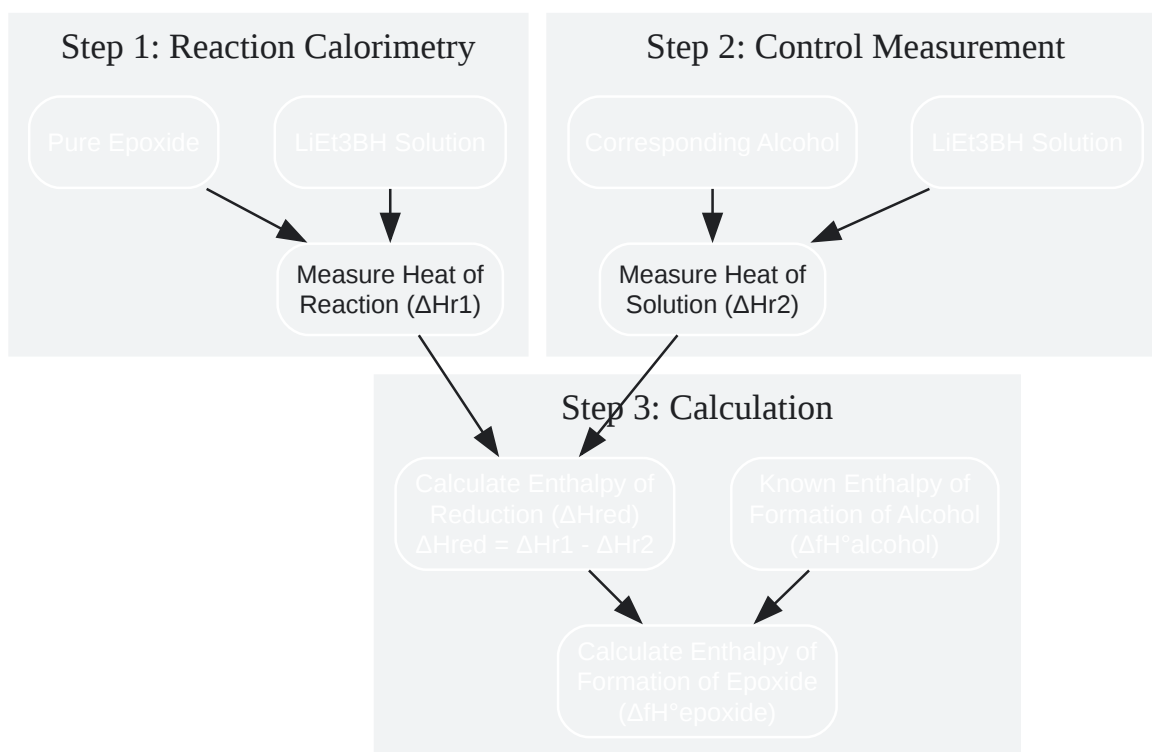


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Caption: Synthesis of **Cyclooctene Oxide**.

## Experimental Workflow for Enthalpy of Formation Determination

The following diagram illustrates the key steps in the experimental determination of the enthalpy of formation of an epoxide using reaction calorimetry.



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Caption: Workflow for Enthalpy of Formation.

## Conclusion

This technical guide has synthesized the available information on the thermodynamic and physical properties of **cyclooctene oxide**. While direct experimental thermodynamic data remains sparse, the properties of related compounds and established experimental methodologies for epoxides provide a solid foundation for researchers. The provided experimental protocols and reaction pathway diagrams offer practical insights for laboratory work. For more precise thermodynamic values for **cyclooctene oxide**, computational studies using methods like DFT are recommended, and further experimental investigations are warranted.

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